molecular formula C20H25ClN4O4 B3001220 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260908-92-6

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3001220
CAS No.: 1260908-92-6
M. Wt: 420.89
InChI Key: XXICUJGUYDZMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group, an ethyl carboxylate moiety at position 5, and substituents at positions 4 and 6. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors due to its similarity to bioactive dihydropyrimidinones .

Properties

IUPAC Name

ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O4/c1-2-29-19(27)16-15(11-25-9-7-12(8-10-25)18(22)26)23-20(28)24-17(16)13-5-3-4-6-14(13)21/h3-6,12,17H,2,7-11H2,1H3,(H2,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXICUJGUYDZMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Tetrahydropyrimidine derivatives share a common core but differ in substituents at positions 4 and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Position 4 Substituent Position 6 Substituent Key Features References
Target Compound 2-Chlorophenyl (4-Carbamoylpiperidin-1-yl)methyl Enhanced hydrogen bonding (carbamoyl group); potential for selective receptor interactions.
Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-oxo-…-5-carboxylate 4-Chlorophenyl [4-(3-Chlorophenyl)piperazinyl]methyl Dual chlorophenyl groups increase lipophilicity; piperazine moiety may improve CNS penetration.
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Methyl Methoxy group enhances electron density and solubility; simpler structure with limited hydrogen-bonding capacity.
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-…-5-carboxylate 4-Cyanophenyl Methyl Thioxo group replaces oxo, altering tautomerism and redox properties; cyano group increases polarity.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-…-5-carboxylate 5-Chloro-3-methyl-1-phenylpyrazole Methyl Bulky heteroaromatic substituent at position 4 may sterically hinder interactions; pyrazole moiety introduces additional nitrogen-based bonding.

Physicochemical Properties

  • Solubility: The target compound’s 4-carbamoylpiperidinyl group improves aqueous solubility compared to derivatives with nonpolar substituents (e.g., methyl or chlorophenyl) due to hydrogen-bonding interactions .
  • Melting Points: Derivatives with rigid substituents (e.g., 4-cyanophenyl or chromen-3-yl) exhibit higher melting points (>200°C) due to crystalline packing, while flexible groups (e.g., piperazinyl) reduce thermal stability .
  • Spectral Data : The target compound’s ¹H NMR would show distinct signals for the piperidine carbamoyl NH₂ (~6.5–7.0 ppm) and aromatic protons (~7.2–7.8 ppm), differing from analogs like ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-…-5-carboxylate, which displays a singlet for methoxy protons at ~3.8 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.